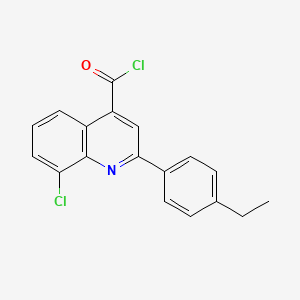

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Descripción

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160256-02-9; MFCD03422857) is a halogenated quinoline derivative with a reactive carbonyl chloride group at position 4, a chlorine substituent at position 8, and a 4-ethylphenyl group at position 2 of the quinoline core. Its molecular formula is C₁₈H₁₃Cl₂NO, with an average molecular weight of 342.20 g/mol. This compound is typically synthesized via refluxing the corresponding quinoline carboxylic acid with thionyl chloride (SOCl₂), a method widely used for carbonyl chloride preparation .

The 4-ethylphenyl substituent provides moderate electron-donating effects, while the chlorine at position 8 introduces electron-withdrawing characteristics, creating a polarized quinoline system. This structural duality makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly in coupling reactions (e.g., amide bond formation).

Propiedades

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-2-11-6-8-12(9-7-11)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYDGMAHHTDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205187 | |

| Record name | 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-02-9 | |

| Record name | 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Quinoline Core and Key Intermediates

The preparation generally starts with the synthesis of 2-arylquinoline-4-carboxylic acid derivatives, which serve as pivotal intermediates. These are commonly synthesized via condensation reactions involving isatin derivatives and substituted acetophenones under basic or acidic conditions.

Pfitzinger Reaction and Variants:

An improved Pfitzinger reaction is frequently employed, where isatin derivatives react with aryl ketones such as 4-ethylacetophenone under mild conditions, often mediated by reagents like trimethylsilyl chloride (TMSCl) in alcoholic solvents. This reaction facilitates the formation of quinoline-4-carboxylic acids or esters in a one-step cyclization and esterification process. The reaction tolerates various substituents and is scalable for larger preparations.Example Procedure:

Isatin (or substituted isatin) is suspended in ethanol and heated, followed by the addition of potassium hydroxide solution. The acetophenone derivative is added dropwise, and the mixture is refluxed for extended periods (e.g., 48 hours). After acidification to pH ~5, the quinoline-4-carboxylic acid precipitates and is isolated by filtration.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Isatin + 4-ethylacetophenone | Ethanol, KOH, reflux 48h | 2-(4-ethylphenyl)quinoline-4-carboxylic acid |

| Quinoline acid + SOCl2 | Reflux 2h, 0 °C cooling | Acid chloride intermediate |

Conversion to Quinoline-4-carbonyl Chloride

The key transformation to obtain the carbonyl chloride at the 4-position involves treatment of the quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl2):

- The quinoline-4-carboxylic acid is suspended in SOCl2 at 0 °C and refluxed for approximately 2 hours.

- After cooling, the reaction mixture is carefully quenched or used directly for subsequent reactions.

- This step converts the carboxylic acid into the reactive acyl chloride, essential for further functionalization or coupling reactions.

Summary of a Representative Synthetic Route

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation (Pfitzinger) | 8-Chloroisatin + 4-ethylacetophenone | Ethanol, KOH, reflux | 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |

| 2 | Conversion to acid chloride | Quinoline-4-carboxylic acid | SOCl2, reflux 2h, 0 °C | 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |

Reaction Conditions and Optimization

- Solvents: Ethanol is commonly used for condensation and cyclization reactions due to its polarity and ability to dissolve reactants. For the acid chloride formation, neat SOCl2 or SOCl2 in an inert solvent is typical.

- Temperature: Reflux temperatures (~65–80 °C) are employed for condensation; acid chloride formation requires reflux of SOCl2 (~78 °C) with cooling post-reaction to control exotherms.

- Reaction Times: Condensation reactions may require prolonged reflux (up to 48 hours), while acid chloride formation is typically complete within 2 hours.

- Purification: Precipitation by pH adjustment, filtration, washing with ethanol and hexanes, and drying under reduced pressure yield pure intermediates and final products.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy:

- 1H-NMR confirms quinoline ring protons and substituents; characteristic signals include NH protons (~10 ppm), aromatic protons (7–9 ppm), and ethyl group signals (1–3 ppm).

- 13C-NMR identifies carbonyl carbons (~160–170 ppm) and aromatic carbons.

- IR Spectroscopy:

- Acid chloride carbonyl stretch appears near 1800 cm⁻¹, distinguishing it from carboxylic acid (~1700 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight and substitution pattern.

Industrial and Green Chemistry Considerations

- Industrial synthesis may employ continuous flow reactors for better heat and mass transfer during the acid chloride formation step, improving safety and scalability.

- Green chemistry principles encourage minimizing excess reagents, solvent recycling, and avoiding hazardous chlorinating agents where possible.

Análisis De Reacciones Químicas

Types of Reactions

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran, and ethanol are frequently used solvents.

Catalysts: Montmorillonite K-10 and molecular iodine are examples of catalysts that can be used to facilitate reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from the hydrolysis of the carbonyl chloride group.

Thioesters: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparación Con Compuestos Similares

Substituent Variations at Position 2 (Quinoline Core)

The nature and position of substituents on the phenyl ring at position 2 significantly influence electronic and steric properties:

Key Findings :

- Electron-donating groups (e.g., methoxy, ethyl) stabilize the quinoline core via resonance, as evidenced by upfield shifts in ¹H NMR aromatic proton signals (δ 7.1–7.5 ppm) .

- Electron-withdrawing groups (e.g., Cl, CF₃) increase the electrophilicity of the carbonyl chloride, facilitating nucleophilic substitution. For example, 2-(4-trifluoromethylphenyl) derivatives show ¹³C NMR carbonyl signals at δ 168–170 ppm, 2–3 ppm downfield compared to ethylphenyl analogs .

Substituent Variations at Position 8

The halogen at position 8 modulates electronic effects and steric bulk:

Key Findings :

Functional Group Variations at Position 4

The reactivity of position 4 varies with the functional group:

Key Findings :

- Carbonyl chlorides exhibit higher reactivity in amidation reactions (e.g., with piperazine derivatives) compared to esters or acids .

- Carboxylic acids (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) show solubility in polar aprotic solvents like DMSO and methanol, unlike hydrophobic carbonyl chlorides .

Key Findings :

- Chlorinated quinoline carbonyl chlorides universally require handling under inert atmospheres due to moisture sensitivity .

- Fluorinated derivatives (e.g., 8-fluoro analogs) pose lower acute toxicity but require respiratory protection .

Actividad Biológica

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and an ethylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately . The presence of these substituents is believed to enhance its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and catalysis.

- Modulation of Signaling Pathways : It influences cellular signaling pathways and gene expression, affecting processes such as cell growth and differentiation.

- Protein Interactions : The compound interacts with various proteins, leading to either activation or inhibition depending on the context.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with proteases, impacting their function. These interactions can lead to altered cellular metabolism and growth due to changes in gene expression related to these enzymes.

Cellular Effects

The compound has been shown to affect:

- Cell Growth : It modulates genes involved in cell proliferation.

- Differentiation : Alters differentiation pathways through signaling modulation.

For example, studies have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cell lines, indicating potential therapeutic applications in cancer treatment .

Anticancer Activity

Research into quinoline derivatives has highlighted their anticancer potential. For instance, certain derivatives were tested for cardioprotective effects in doxorubicin-induced cardiotoxicity models. These studies indicated that compounds similar to this compound could enhance cell viability and reduce oxidative stress in cardiomyocytes .

Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chloro and ethylphenyl groups | Enzyme inhibition, potential anticancer |

| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |

| 2-(4-Ethylphenyl)quinoline | No chloro substituent | Varies |

| Quinoline derivatives | Various functional groups | Antimicrobial, anticancer |

This table emphasizes the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride?

- Methodology :

- Step 1 : Synthesize the quinoline core via Friedländer or Skraup condensation, substituting chlorine and ethylphenyl groups at positions 8 and 2, respectively.

- Step 2 : Convert the 4-carboxylic acid group to carbonyl chloride using phosphorus oxychloride (POCl₃) under reflux (353–363 K for 8 hours, as in ).

- Validation : Monitor reaction completion via TLC or HPLC. Confirm purity (>97%) using GC or HPLC, as demonstrated in analogous syntheses .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–Cl = 1.73 Å), angles (e.g., C–C–Cl = 119.95°), and dihedral angles (e.g., 14.7° between quinoline and phenyl planes) .

- NMR : Key signals include δ 8.5–9.0 ppm (quinoline protons) and δ 1.2–1.4 ppm (ethyl group protons) .

- Mass Spectrometry : Molecular ion peaks at m/z 332–442 (depending on substituents) .

Advanced Research Questions

Q. How does the compound’s reactivity vary in nucleophilic acyl substitution reactions?

- Mechanistic Insights :

- The carbonyl chloride reacts rapidly with amines (e.g., forming amides) and alcohols (forming esters) due to its electrophilic carbon.

- Kinetic Control : Reaction with bulky nucleophiles (e.g., tert-butanol) may require elevated temperatures (373 K) .

- Competing Pathways : Hydrolysis to the carboxylic acid occurs in aqueous media (mitigated by anhydrous conditions) .

Q. What factors influence the compound’s stability during storage?

- Critical Parameters :

- Moisture Sensitivity : Hydrolysis occurs rapidly in humid environments; store under inert gas (N₂/Ar) in sealed containers .

- Thermal Stability : Decomposes above 523 K; DSC/TGA analysis recommended to define safe handling limits .

- Light Sensitivity : UV exposure may cause photodegradation; use amber glassware .

Q. How can conflicting data on melting points or spectral properties be resolved?

- Root Causes :

- Purity : Discrepancies in melting points (e.g., 62–64°C vs. 252–256°C for similar compounds) often stem from impurities or polymorphic forms .

- Crystallization Solvents : Ethanol vs. acetonitrile recrystallization alters crystal packing, affecting SCXRD parameters (e.g., unit cell volume) .

- Resolution : Standardize purification protocols and cross-validate with multiple techniques (e.g., SCXRD + HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.